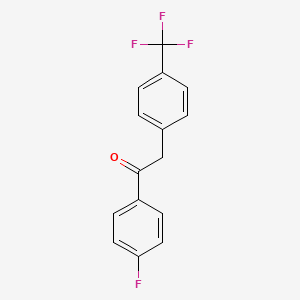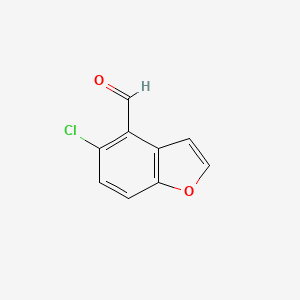
5-Chlorobenzofuran-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chlorobenzofuran-4-carbaldehyde: is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. The presence of a chlorine atom at the 5-position and an aldehyde group at the 4-position makes this compound a unique and valuable compound in various chemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzofuran-4-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using microwave-assisted synthesis (MWI) techniques. This method allows for efficient and rapid synthesis of benzofuran derivatives with high yields .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chlorobenzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 5-Chloro-benzofuran-4-carboxylic acid.
Reduction: 5-Chloro-benzofuran-4-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chlorobenzofuran-4-carbaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex benzofuran derivatives .
Biology: In biological research, benzofuran derivatives, including this compound, have shown significant biological activities such as anticancer, antibacterial, and antiviral properties .
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 5-Chlorobenzofuran-4-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, leading to the inhibition of specific biological processes. For example, its anticancer activity is believed to result from the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Benzofuran: The parent compound without any substituents.
5-Bromo-benzofuran-4-carbaldehyde: Similar structure with a bromine atom instead of chlorine.
5-Methyl-benzofuran-4-carbaldehyde: Similar structure with a methyl group instead of chlorine.
Uniqueness: 5-Chlorobenzofuran-4-carbaldehyde is unique due to the presence of the chlorine atom at the 5-position, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and biological activity compared to its unsubstituted or differently substituted analogs .
Propiedades
Fórmula molecular |
C9H5ClO2 |
|---|---|
Peso molecular |
180.59 g/mol |
Nombre IUPAC |
5-chloro-1-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H5ClO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H |
Clave InChI |
AVCSBLRAYSJMIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1OC=C2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


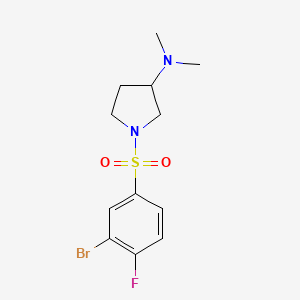
![benzyl 2-[dihydrofuran-3(2H)-ylidene]hydrazinecarboxylate](/img/structure/B8292552.png)
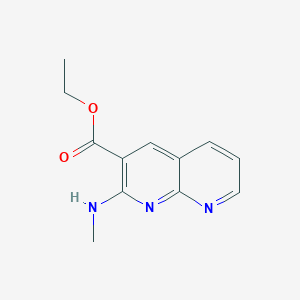
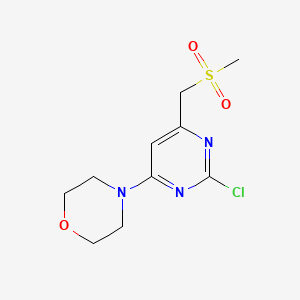

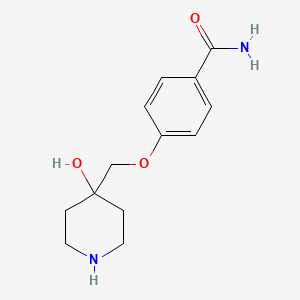

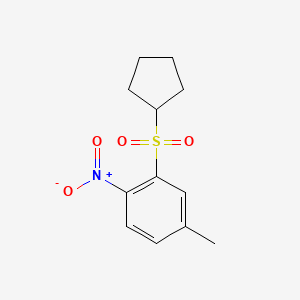
![(4R)-4-[(Oxan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B8292584.png)
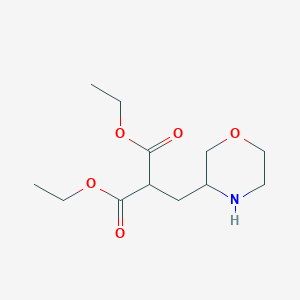
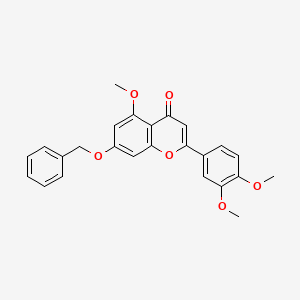
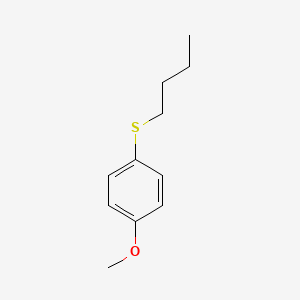
![2,2-Dimethyl-6-thiophen-2-yl-[1,3]dioxin-4-one](/img/structure/B8292615.png)
